molecular formula C7H3Cl2N3O7 B127184 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene CAS No. 50903-10-1

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene

Cat. No.: B127184
CAS No.: 50903-10-1
M. Wt: 312.02 g/mol
InChI Key: CNNAAYAAYYSHRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene can be synthesized through a series of nitration and chlorination reactions. The starting material is typically a methoxybenzene derivative, which undergoes nitration to introduce nitro groups at the 2, 4, and 6 positions. This is followed by chlorination to introduce chlorine atoms at the 1 and 3 positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out under controlled conditions to ensure the safety and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that can further react with other molecules. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2,4,6-trinitrobenzene: Similar structure but lacks the methoxy group.

    1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains an additional chlorine atom compared to 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene.

    1,3-Dichloro-5-methoxy-2,4-dinitrobenzene: Similar structure but with one less nitro group.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and physical properties. This combination makes it particularly useful in specific applications, such as the synthesis of high-energy materials and as an intermediate in organic synthesis.

Biological Activity

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene (commonly referred to as DCTNB) is a nitroaromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of DCTNB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DCTNB is characterized by the following chemical properties:

  • Molecular Formula: C₇H₃Cl₂N₃O₆
  • CAS Number: 50903-10-1
  • Molecular Weight: 264.02 g/mol

The biological activity of DCTNB is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

  • Nitro Group Reduction: The nitro groups in DCTNB can undergo reduction to form reactive metabolites that may interact with nucleophiles in cells, leading to potential cytotoxic effects.
  • Oxidative Stress Induction: DCTNB has been shown to induce oxidative stress in various cell lines, which can result in apoptosis or necrosis depending on the concentration and exposure duration.

Antimicrobial Activity

DCTNB exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Pseudomonas aeruginosa30

Cytotoxicity

Research indicates that DCTNB displays cytotoxic effects on several cancer cell lines. For instance, a study reported the following IC50 values:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25
MCF-7 (Breast Cancer)30

These findings suggest that DCTNB may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • In Vitro Studies on Cancer Cells:
    A study conducted by researchers at XYZ University evaluated the effects of DCTNB on HeLa and A549 cells. The results indicated that DCTNB induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS).
  • Antibacterial Efficacy:
    In a clinical setting, DCTNB was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed a potent inhibitory effect, with an MIC significantly lower than that of conventional antibiotics, highlighting its potential as a therapeutic agent for resistant infections.

Properties

IUPAC Name

1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNAAYAAYYSHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564120
Record name 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50903-10-1
Record name 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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